REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4](=[O:10])[CH:3]=1.C(O)(=O)CCCCC(O)=O>>[CH3:1][C:2]1[CH2:3][C:4](=[O:10])[CH2:5][C:6]([CH3:9])([CH3:8])[CH:7]=1
|
Name
|
|
Quantity
|
553 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC(C1)(C)C)=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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CC1=CC(CC(C1)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was carried out under a pressure of 340 Torr with a temperature (liquid phase) of 190° C. in the flask
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Type
|
CUSTOM
|
Details
|
at 154° C.
|
Type
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DISTILLATION
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Details
|
simultaneously, continuous distillation
|
Type
|
CUSTOM
|
Details
|
equipped with 30 plates
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Name
|
|
Type
|
product
|
Smiles
|
CC=1CC(CC(C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |